molecular formula C9H20N2 B1302611 1-Butyl-1,4-diazepane CAS No. 3619-75-8

1-Butyl-1,4-diazepane

Cat. No.: B1302611
CAS No.: 3619-75-8
M. Wt: 156.27 g/mol
InChI Key: GPWLJZCPRQGUMM-UHFFFAOYSA-N
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Description

Contextualization of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen heterocycles represent a crucial class of organic compounds characterized by a seven-membered ring containing at least one nitrogen atom. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic molecules. benthamscience.com The unique conformational flexibility of the seven-membered ring allows these compounds to interact with biological targets in ways that smaller or larger ring systems cannot. ontosight.ai However, the synthesis of these heterocycles can be challenging due to less favorable entropic and enthalpic factors compared to the formation of five- or six-membered rings. nih.gov Despite these synthetic hurdles, the development of novel methodologies to construct these frameworks remains an active area of research, driven by their potential as therapeutic agents. benthamscience.comacs.org

Historical Development and Discovery of the 1,4-Diazepane Ring System

The history of the 1,4-diazepane ring system, the saturated backbone of compounds like 1-Butyl-1,4-diazepane, is rooted in early explorations of heterocyclic chemistry. The parent compound, hexahydro-1,4-diazepine, more commonly known as homopiperazine, was first reported in the scientific literature in 1899. mdpi.com This discovery laid the foundation for future investigations into this class of heterocycles. A significant advancement occurred in 1961 with the description of a practical industrial preparation method for homopiperazine, which made the scaffold more accessible for broader chemical and pharmaceutical research. The study of 1,4-diazepanes gained further momentum with the recognition of their utility as versatile intermediates in the synthesis of complex molecules with diverse biological activities. semanticscholar.orgscirp.org

Structural Features and Nomenclature of this compound

This compound is a heterocyclic organic compound featuring a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. cymitquimica.com The systematic IUPAC name for this compound is this compound. Its structure consists of the core 1,4-diazepane (or homopiperazine) ring, with a butyl group (—(CH₂)₃CH₃) attached to one of the nitrogen atoms. cymitquimica.com This N-butyl substituent imparts a degree of hydrophobicity to the molecule. cymitquimica.com The presence of the two nitrogen atoms within the ring structure gives the compound basic properties. cymitquimica.com

Chemical Properties of this compound

Property Value
CAS Number 3619-75-8 epa.gov
Molecular Formula C₉H₂₀N₂ cymitquimica.com
Molecular Weight 156.27 g/mol cymitquimica.com
Boiling Point 115 °C (at 8 Torr) chemicalbook.com
Density 0.8918 g/cm³ chemicalbook.com
pKa 10.62 ± 0.20 chemicalbook.com

Significance of N-Alkyl Substitution on 1,4-Diazepane Scaffolds in Advanced Research

The substitution on the nitrogen atoms of the 1,4-diazepane scaffold is a critical strategy in modern medicinal chemistry for developing new therapeutic agents. d-nb.info The nature of the substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and biological activity. ontosight.ai

N-alkylation, including the introduction of a butyl group, allows for the creation of a vast library of derivatives for screening against various biological targets. Research has shown that the 1,4-diazepane ring system is a valuable scaffold for designing compounds with a wide range of activities, including anticancer, semanticscholar.orgscirp.org anticoagulant (as factor Xa inhibitors), nih.gov and antipsychotic properties. researchgate.net For instance, studies on sigma receptor ligands, which have potential applications for treating neurodegenerative disorders, have indicated that a butyl group can be a preferred substituent at the 4-position of the diazepane ring for achieving high affinity. researchgate.net The N-alkylated diazepane moiety often serves as a crucial building block or key intermediate in the synthesis of these more complex, biologically active molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-7-11-8-4-5-10-6-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWLJZCPRQGUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373805
Record name 1-butyl-1,4-diazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-75-8
Record name 1-butyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3619-75-8
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Advanced Synthetic Methodologies for 1 Butyl 1,4 Diazepane and Analogs

Strategies for the Construction of the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through several synthetic routes. These methods offer different advantages in terms of efficiency, stereocontrol, and substrate scope, allowing for the synthesis of a diverse range of 1,4-diazepane analogs.

Intramolecular Cyclization Reactions (e.g., Fukuyama-Mitsunobu Cyclization)

Intramolecular cyclization is a powerful strategy for the formation of the 1,4-diazepane ring. A notable example is the Fukuyama-Mitsunobu reaction. This method has been successfully employed in the practical synthesis of chiral 1,4-diazepane intermediates. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, was achieved through an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. thieme-connect.comresearchgate.netresearchgate.netnewdrugapprovals.org This approach starts from commercially available (S)- or (R)-2-aminopropan-1-ol and proceeds with high optical purity. thieme-connect.comresearchgate.netresearchgate.netnewdrugapprovals.org The use of a nosyl group as a protecting group for the amine is crucial for the success of the Mitsunobu reaction under mild conditions. newdrugapprovals.org

Another application of intramolecular cyclization involves the reductive cyclization of 2,3-diaminopropionic esters. This method yields chiral 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepine with high optical purity. rsc.org Furthermore, intramolecular amidation of 2,3-diaminopropionic acids can produce 1,4-diazepin-5-ones, which can then be reduced to the corresponding 1,4-diazepanes. rsc.org

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the 1,4-diazepane ring. This approach can be performed using both chemical and biocatalytic methods.

Chemically, reductive amination of N-protected diazepane intermediates with aldehydes, followed by reduction, can yield various substituted 1,4-diazepanes. For example, 1,4-diazepane-6-amine can be alkylated with 2-hydroxybenzyl pendant arms via a one-pot synthesis involving carbonyl amine condensation followed by reductive amination with sodium borohydride. royalsocietypublishing.org

Biocatalytically, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes. acs.orgdiva-portal.orgresearchgate.net This method utilizes imine reductases (IREDs) to catalyze the intramolecular cyclization of aminoketones, affording chiral 1,4-diazepanes with high enantioselectivity (93 to >99% ee). acs.orgdiva-portal.orgresearchgate.net Researchers have identified several enantiocomplementary IREDs for the synthesis of both (R)- and (S)-enantiomers of 1,4-diazepane derivatives. acs.orgdiva-portal.orgresearchgate.net For instance, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully used. acs.orgdiva-portal.org Furthermore, the catalytic efficiency of these enzymes can be significantly improved through protein engineering, as demonstrated by the 61-fold increase in catalytic efficiency of a double mutant of IR1. acs.orgdiva-portal.orgresearchgate.net

Multi-Component Reactions for 1,4-Diazepane Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,4-diazepanes from simple starting materials in a single step.

One notable MCR is the Ugi four-component reaction (Ugi-4CR). This reaction has been utilized in a Ugi-deprotection-cyclization (UDC) strategy to access diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this approach, bifunctional starting materials, such as N-Boc-α-amino-aldehydes, are employed in the Ugi-4CR, followed by deprotection and intramolecular cyclization to form the diazepine (B8756704) ring. nih.gov Microwave irradiation can be used to accelerate the Ugi-4CR, significantly reducing reaction times. nih.gov

Another MCR involves a [5 + 2] cycloaddition reaction. A rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles generates air-stable azomethine ylides, which then undergo a catalytic multicomponent [5 + 2] cycloaddition to form biologically active 1,4-diazepine compounds. figshare.comnih.gov

A domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization provides a step- and atom-economical protocol for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org

Palladium-Catalyzed Amination in Diazepane Synthesis

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been successfully applied to the synthesis of diazepine rings. benthamscience.com

Intramolecular Buchwald-Hartwig amination is a key step in the synthesis of various fused benzodiazepines. mdpi.comthieme-connect.com For example, it has been used to synthesize imidazole-fused benzodiazepines, where the cyclization proceeds smoothly with both aliphatic and aromatic amines. thieme-connect.com This methodology has also been employed to create dibenzodiazepine analogues through the coupling of o-bromoaniline derivatives with ammonia, followed by intramolecular condensation. mdpi.comacs.org

Palladium-catalyzed domino sequences, such as an allene (B1206475) carbopalladation/amination cascade, have been developed for the synthesis of vinyl-substituted benzodiazepinones from N-allenyl anthranyl amides and aryl iodides. researchgate.net

Modular and Lead-Oriented Synthesis of 1,4-Diazepane Scaffolds

A modular and lead-oriented synthetic approach allows for the creation of diverse libraries of 1,4-diazepane scaffolds with varying ring sizes, substitutions, and configurations. rsc.orgrsc.orgresearchgate.netchemistryviews.org This strategy is particularly valuable in drug discovery for generating lead-like compounds. rsc.orgrsc.orgchemistryviews.org

One such approach involves the reaction of cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.orgchemistryviews.org The reaction proceeds via ring-opening of the cyclic sulfamidate by the hydroxy sulfonamide, followed by cyclization to form the diazepine scaffold. chemistryviews.org By varying the building blocks, a range of piperazines, 1,4-diazepanes, and 1,5-diazocanes can be synthesized. rsc.orgrsc.orgchemistryviews.org This modularity allows for the systematic exploration of chemical space and the generation of compounds with desirable physicochemical properties for drug development. rsc.orgchemistryviews.org

Use of N-Propargylamines as Building Blocks for 1,4-Diazepanes

N-propargylamines are versatile building blocks in organic synthesis and have been utilized in the construction of various N-heterocycles, including 1,4-diazepanes. researchgate.netbeilstein-journals.orgrsc.orgijcce.ac.ir Their utility stems from their ability to undergo various cyclization reactions, offering atom economy and shorter synthetic routes. researchgate.netbeilstein-journals.org

One strategy involves the cyclization of N-propargylamines with suitable partners. For example, benzo[b] figshare.comrsc.orgdiazepinone-fused imidazoles can be synthesized by the cyclization of 4-amino-benzo[b] figshare.comrsc.orgdiazepinone with N-propargylamine in the presence of an acid catalyst. rsc.org Another approach involves a one-pot, four-component reaction using o-azidobenzaldehydes, α-diketones, N-propargylamines, and ammonium (B1175870) acetate (B1210297) to synthesize tetracyclic diazepine-fused imidazoles. rsc.org

The Huisgen 1,3-dipolar cycloaddition is another key strategy that takes advantage of the versatility of N-propargylamines for synthesizing N-heterocycles containing the 1,4-diazepane moiety. researchgate.netresearchgate.net

Summary of Synthetic Methodologies

Interactive Table of Synthetic Methodologies for 1,4-Diazepane Core Construction
Methodology Key Features Starting Materials Example Application References
Intramolecular Cyclization Forms the diazepine ring from a linear precursor. N-nosyl diamino alcohols, 2,3-diaminopropionic esters Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate thieme-connect.comresearchgate.netresearchgate.netnewdrugapprovals.orgrsc.org
Reductive Amination Versatile for introducing substituents; can be chemo- or biocatalytic. N-protected diazepanes and aldehydes, aminoketones Synthesis of chiral 1,4-diazepanes with high enantioselectivity royalsocietypublishing.orgacs.orgdiva-portal.orgresearchgate.net
Multi-Component Reactions Efficient, atom-economical, one-pot synthesis. 1,2-diamines, aldehydes, isocyanides, carboxylic acids Ugi-4CR for diverse 1,4-benzodiazepine scaffolds nih.govfigshare.comnih.govacs.org
Palladium-Catalyzed Amination Powerful for C-N bond formation, particularly for fused systems. Aryl halides, amines Buchwald-Hartwig amination for imidazole-fused benzodiazepines benthamscience.commdpi.comthieme-connect.comacs.orgresearchgate.net
Modular and Lead-Oriented Synthesis Generates diverse libraries of scaffolds for drug discovery. Cyclic sulfamidates, hydroxy sulfonamides Creation of lead-like piperazine (B1678402), 1,4-diazepane, and 1,5-diazocane scaffolds rsc.orgrsc.orgresearchgate.netchemistryviews.org
N-Propargylamine Building Blocks Versatile precursors for various cyclization strategies. N-propargylamines, various coupling partners Synthesis of benzo[b] figshare.comrsc.orgdiazepinone-fused imidazoles researchgate.netresearchgate.netbeilstein-journals.orgrsc.orgijcce.ac.irresearchgate.net

Enantioselective Synthesis of Chiral 1,4-Diazepanes

The generation of chiral 1,4-diazepanes with high enantiopurity is a significant challenge in medicinal chemistry. Several advanced strategies have been developed to address this, including biocatalytic methods and transition-metal-catalyzed asymmetric reactions.

An enzymatic approach utilizing imine reductases (IREDs) has been successfully employed for the asymmetric intramolecular reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes. researchgate.netchemicalbook.comthieme-connect.comgoogle.com This biocatalytic method offers a green and efficient alternative to traditional chemical syntheses. For instance, both (R)- and (S)-enantiomers of substituted 1,4-diazepanes have been synthesized with high enantiomeric excess (ee) by employing enantiocomplementary IREDs. researchgate.netchemicalbook.comthieme-connect.comgoogle.com

Enzyme TypeSubstrateProduct EnantiomerEnantiomeric Excess (ee)Reference
(R)-selective IREDAminoketone precursor(R)-1,4-diazepane derivative>99% researchgate.netchemicalbook.comthieme-connect.com
(S)-selective IREDAminoketone precursor(S)-1,4-diazepane derivative>99% researchgate.netchemicalbook.comthieme-connect.com

In addition to biocatalysis, palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has emerged as a powerful tool for constructing chiral diazepanone heterocycles bearing quaternary stereocenters. This method can produce products in high yields and with excellent enantioselectivity (up to 95% ee). nih.gov

Derivatization Strategies for N-Alkyl Substitution on 1,4-Diazepane Rings

The biological activity of 1,4-diazepane derivatives is often modulated by the nature of the substituents on the nitrogen atoms. Therefore, the development of efficient methods for N-alkylation is of paramount importance.

Introduction of the Butyl Moiety at Nitrogen Centers

The synthesis of 1-butyl-1,4-diazepane typically involves the initial preparation of a mono-protected 1,4-diazepane intermediate, followed by the introduction of the butyl group onto the unprotected nitrogen atom. A common strategy is the use of a tert-butoxycarbonyl (Boc) protecting group.

One plausible synthetic route involves the following steps:

Mono-protection of 1,4-diazepane: Reaction of 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can yield mono-Boc-protected 1,4-diazepane. chemicalbook.com

N-Butylation: The free secondary amine of the mono-Boc-protected intermediate can be alkylated with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a base. Alternatively, reductive amination with butyraldehyde (B50154) and a reducing agent like sodium triacetoxyborohydride (B8407120) can be employed.

Deprotection: Removal of the Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound. google.com

Regioselective Functionalization of 1,4-Diazepane Rings

Achieving regioselectivity in the functionalization of the unsymmetrical 1,4-diazepane ring is a key challenge. The use of protecting groups is the most common and effective strategy to differentiate the two nitrogen atoms. By selectively protecting one nitrogen, the other can be functionalized with the desired substituent.

For instance, in the synthesis of a substituted 1,4-diazepane, one nitrogen can be protected with a Boc group, allowing for the regioselective alkylation or acylation of the other nitrogen. Subsequent deprotection of the Boc group provides a free secondary amine that can be further functionalized if desired. This stepwise approach allows for the controlled and regioselective introduction of different substituents at the N1 and N4 positions. The choice of protecting group is crucial and depends on the desired reaction conditions for subsequent steps.

Protecting Group Chemistry in 1,4-Diazepane Synthesis

The use of nitrogen protecting groups is fundamental in the multi-step synthesis of complex 1,4-diazepane derivatives. These groups prevent unwanted side reactions and enable regioselective modifications. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most widely used protecting groups in this context.

The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with acids like TFA or HCl. google.comorganic-chemistry.org This makes it an orthogonal protecting group to others that are cleaved under different conditions, such as the Cbz group, which is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) chemicalbook.comgoogle.comorganic-chemistry.org
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com

Conformational Analysis and Dynamic Behavior of 1 Butyl 1,4 Diazepane Systems

Preferred Conformations of the Seven-Membered 1,4-Diazepane Ring

The 1,4-diazepane ring does not have the rigid, well-defined chair and boat forms of cyclohexane. Instead, it adopts a variety of twisted and pseudo-symmetrical conformations to minimize torsional and steric strain. The two most prominent low-energy conformations are the twist-chair and the twist-boat.

The twist-chair conformation is frequently observed as the preferred, low-energy state for the 1,4-diazepane ring in numerous derivatives. rsc.orgnih.goviucr.org X-ray crystallographic studies have repeatedly identified the seven-membered ring in a twist-chair or a similar "pseudo-chair" conformation in the solid state. researchgate.netresearchgate.net For instance, the crystal structure analysis of several 1,4-diazepanes prepared via the reduction of bisbenzoxazolidines revealed that the seven-membered ring consistently adopts a twisted chair conformation. researchgate.netresearchgate.net Similarly, studies on polydentate ligands based on the perhydro-1,4-diazepine structure also show a preference for the twist-chair conformer in the solid state. rsc.org This conformation is analogous to the stable chair form of cyclohexane, effectively minimizing angle and torsional strain. transformationtutoring.com In this arrangement, substituents can occupy pseudo-axial or pseudo-equatorial positions, with larger groups generally favoring the less sterically hindered equatorial-like orientation. rsc.orgtransformationtutoring.com

While the twist-chair is common, the twist-boat conformation also represents a stable, low-energy state for the 1,4-diazepane ring. nih.gov In certain substitution patterns, the twist-boat can even become the preferred conformation. nih.govupenn.edu This is particularly true for some N,N'-disubstituted 1,4-diazepanes, where a twist-boat conformation was unexpectedly found to be the low-energy state, stabilized by intramolecular interactions. nih.govresearchgate.net The flexibility of the diazepine (B8756704) ring allows it to adopt this conformation, which can alleviate specific steric clashes that might arise in a twist-chair form, especially with bulky substituents. upenn.edu A fused 1,4-diazepine ring system has also been observed to exhibit a twist-boat conformation, further demonstrating its accessibility as a stable structure. nih.gov

The conformational equilibrium of the 1,4-diazepane ring is highly sensitive to the nature of the substituents on the nitrogen atoms. The size, stereochemistry, and electronic properties of these substituents dictate the relative stability of the twist-chair and twist-boat conformers.

For the titular compound, 1-butyl-1,4-diazepane, the butyl group at the N1 position plays a significant role. A butyl group is considered a preferred substituent at the 4-position in some series of diazepane-based compounds to achieve high biological affinity, a preference that is linked to the conformation it induces. researchgate.net

Key findings on substituent influence include:

Steric Hindrance : Bulky substituents, such as aryl or tert-butyl groups, have a profound impact. Solution-state NMR experiments have shown that bulky aryl groups tend to occupy an equatorial site to minimize steric strain. rsc.org The inversion of a diazepine ring substituted with a tert-butyl group occurs more readily compared to those with aryl substituents. researchgate.net

Intramolecular Interactions : Specific substitution patterns can lead to stabilizing intramolecular forces. In a series of N,N'-disubstituted diazepane orexin (B13118510) receptor antagonists, an intramolecular pi-stacking interaction was found to stabilize an otherwise unexpected twist-boat conformation. nih.gov

Conformational State : The presence of substituents at multiple positions on the diazepine ring can lead to significant intramolecular steric interactions, which in turn strongly affect the stability of the molecule's conformational state in solution. rsc.orgnih.gov

The flexible butyl group in this compound will influence the conformational landscape, with the molecule likely existing as a dynamic equilibrium of interconverting twist-chair and twist-boat forms in solution.

Spectroscopic Techniques for Conformational Elucidation

A combination of spectroscopic methods is employed to determine the conformational properties of 1,4-diazepane systems, both in the solution and solid phases.

NMR spectroscopy is the most powerful tool for investigating the structure and dynamic behavior of this compound in solution. rsc.orgnih.gov By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions, a detailed picture of the dominant conformations can be assembled.

¹H and ¹³C NMR : These one-dimensional techniques provide initial evidence of the molecular structure and its symmetry. google.com The complexity of the spectra can indicate the presence of a single dominant conformer or a mixture of rapidly interconverting species.

2D NMR Techniques : More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for conformational assignment. rsc.orgnih.gov NOESY experiments detect protons that are close in space, allowing for the determination of the relative orientation of substituents (e.g., axial vs. equatorial) and providing definitive evidence for specific conformers. rsc.org

Dynamic NMR : Variable-temperature NMR studies can be used to study the kinetics of conformational exchange processes, such as ring inversion, and to determine the energy barriers between different conformers. researchgate.net

Table 1: Example ¹H NMR Data for a Substituted 1,4-Diazepane Derivative ((S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) This table illustrates the type of data obtained from NMR spectroscopy for a related compound.

Proton AssignmentChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in Hz
CH₃ (methyl on ring)0.94d, J=6.3
C(CH₃)₃ (tert-butyl)1.40s
Ring CH1.53-1.63m
Ring CH1.69-1.78m
Ring CH2.42-2.49m
Ring CH2.60-2.68m
Ring CH2.70-2.79m
Ring CH₂2.97ddd, J=14.0, 4.6, 4.6
Ring CH₂3.17ddd, J=14.0, 7.7, 5.8
Ring CH₂3.54ddd, J=14.0, 6.3, 5.8
Ring CH₂3.60dd, J=14.0, 4.6
Data sourced from patent literature for illustrative purposes. google.com

X-ray crystallography provides unambiguous proof of the molecular conformation in the solid state. rsc.orgnih.gov By diffracting X-rays off a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles that define the conformation.

Numerous crystal structures of 1,4-diazepane derivatives have been reported, confirming the prevalence of both twist-chair and twist-boat conformations. nih.govresearchgate.netnih.gov For example, the analysis of N,N'-disubstituted-1,4-diazepane orexin receptor antagonists confirmed a twist-boat ring conformation in the solid state. nih.gov In contrast, crystal structures of other derivatives, such as 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate (B76445) and various ligands for metal complexes, show a distinct twist-chair conformation. rsc.orgnih.goviucr.org

In addition to single-crystal X-ray diffraction, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of bulk materials. google.com

Table 2: Example Crystallographic Data for a 1,4-Diazepane Derivative (1,4-Ditosyl-1,4-diazepane) This table presents typical data obtained from an X-ray crystallographic analysis of a related compound.

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₄S₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.3407 (13)
b (Å)10.367 (2)
c (Å)30.516 (6)
Volume (ų)2005.9 (7)
Conformation NoteThe 1,4-diazepane ring was found to be disordered over two orientations. nih.gov
Data sourced from a published crystal structure. nih.gov

Intramolecular Interactions Governing 1,4-Diazepane Conformation

The three-dimensional structure of the 1,4-diazepane ring, including in N-butyl substituted systems, is not random but is governed by a delicate balance of intramolecular interactions. These forces dictate the energetically preferred conformations the seven-membered ring adopts. Unlike the relatively rigid chair conformation of six-membered rings like piperazines, diazepanes exhibit more complex conformational preferences. X-ray crystallography and NMR spectroscopy studies have revealed that 1,4-diazepane derivatives frequently adopt non-planar, puckered geometries such as twist-boat, pseudo-chair, or twisted chair conformations. nih.govresearchgate.netresearchgate.net

A significant factor influencing the conformation of substituted 1,4-diazepanes is the potential for intramolecular interactions. In certain N,N-disubstituted 1,4-diazepane systems, an unexpected low-energy state is achieved through an intramolecular pi-stacking interaction. nih.gov This type of interaction, occurring between the butyl group and another aromatic substituent on the second nitrogen, can stabilize a twist-boat ring conformation. nih.gov

Furthermore, intramolecular hydrogen bonding plays a critical role in conformational control, particularly in derivatives containing suitable functional groups. Research on related benzodiazepinone systems—which feature a seven-membered diazepine ring fused to a benzene (B151609) ring—illustrates this principle effectively. In one such system, a key intramolecular hydrogen bond was identified. acs.org The breaking of this bond is a prerequisite for a ring-flip to occur, which is necessary for the molecule to bind to its biological target. acs.org This conformational change incurs an enthalpic penalty, highlighting the hydrogen bond's role in stabilizing a specific ground-state conformation. acs.org The presence and strength of such internal hydrogen bonds can be investigated using NMR spectroscopy by observing the chemical shift of the relevant proton in different solvents. Hydrogen atoms involved in an internal hydrogen bond show significantly less change in chemical shift when the solvent is changed from a non-polar to a polar one, compared to protons not involved in such bonding. acs.org

Table 1: Influence of Intramolecular Hydrogen Bonding on NMR Chemical Shifts

This table illustrates the principle of using NMR solvent-shifting experiments to detect intramolecular hydrogen bonds that stabilize a specific conformation, based on findings from related diazepine systems. acs.org

Proton TypeEnvironmentExpected Δδ (CDCl₃ → DMSO-d₆)Implication for Conformation
Non-H-bonded NHSolvent-exposed2–4 ppmFlexible, conformationally mobile
H-bonded NHInvolved in intramolecular H-bond< 1 ppmLocked in a specific conformation

Conformational Flexibility and Ring Dynamics

A defining characteristic of the 1,4-diazepane scaffold is its significant conformational flexibility. smolecule.comchemisgroup.us The seven-membered ring possesses greater torsional freedom compared to smaller heterocyclic rings, allowing it to access multiple low-energy conformations. smolecule.com This flexibility means that under ambient conditions, 1,4-diazepane systems, including this compound, exist not as a single static structure but as a dynamic equilibrium of interconverting conformers. smolecule.com This dynamic behavior is a crucial aspect of their chemistry and biological interactions, as the ring can adapt its shape to fit into binding sites. evitachem.com

The interconversion between different conformations, such as the chair and boat forms, occurs via a process known as ring inversion or ring flipping. researchgate.net This is a dynamic process with a specific energy barrier. For the related 1,4-benzodiazepine (B1214927) systems, this ring inversion allows the molecule to convert between two conformational enantiomers. researchgate.net The energy barrier for this process in diazepam has been calculated to be approximately 17.6 kcal/mol. researchgate.net While the specific value for this compound may differ, the principle of a dynamic equilibrium governed by a distinct energy barrier remains.

Nuclear magnetic resonance (NMR) spectroscopy studies on various diazepane systems have demonstrated that these compounds are in a state of dynamic equilibrium between different conformations, with interconversion barriers typically ranging from 10 to 17 kcal/mol. smolecule.com The conformational flexibility is sometimes evident even in the solid state, where crystal structure analysis of some 1,4-diazepane derivatives has revealed disorder in the seven-membered ring, reflecting this inherent dynamic nature. researchgate.net

Table 2: Typical Energy Barriers for Diazepane Ring Interconversion

This table provides a summary of typical energy barriers for the dynamic ring-flipping process in diazepane and related systems, as determined by computational and spectroscopic studies. smolecule.comresearchgate.net

Compound ClassDynamic ProcessMethod of DeterminationTypical Energy Barrier (kcal/mol)
1,4-Diazepane SystemsRing InterconversionNMR Spectroscopy10 - 17
1,4-Benzodiazepines (e.g., Diazepam)Ring FlippingCalculation~17.6

Computational Studies and Theoretical Modeling of 1 Butyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information on molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of compounds like 1-butyl-1,4-diazepane. By calculating the electron density, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's most stable three-dimensional shape.

DFT calculations are also employed to determine electronic properties that govern molecular reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. While specific DFT studies on this compound are not prevalent in the literature, this methodology is standard for characterizing novel compounds in medicinal chemistry. jmchemsci.com For example, in studies of related heterocyclic systems, DFT has been used to optimize geometries before further computational analysis, such as docking or molecular dynamics simulations. jmchemsci.com

Note: This table is illustrative and based on typical outputs of DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without using experimental data. These methods are computationally intensive but highly accurate. They are particularly useful for exploring the conformational energy landscape of flexible molecules like this compound.

The diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the butyl group at the N1 position further complicates this landscape. Ab initio calculations can map the potential energy surface by systematically changing key dihedral angles and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformation (the most stable shape) and the energy barriers between different conformations. Studies on similar N,N-disubstituted-1,4-diazepane derivatives have shown that these molecules can exist in unexpected low-energy twist-boat conformations, which may be crucial for their biological activity. nih.gov Understanding this landscape is vital, as the bioactive conformation required for binding to a biological target may not be the lowest energy state in solution. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular dynamics, offering insights that are inaccessible through static modeling. mdpi.com

In the context of this compound and its derivatives, MD simulations are used to understand how these ligands interact with and bind to their target receptors. For example, in a study of novel 1,4-diazepane-based ligands for the sigma receptor (σR), 250-nanosecond MD simulations were performed to confirm docking results and elucidate the behavior of the ligand-receptor complexes in a water solvent. nih.gov These simulations revealed that specific interactions, such as hydrogen bonds and van der Waals forces, were stable over time, confirming a strong interaction with the receptor's active site. nih.gov The root-mean-square deviation (RMSD) of the ligand's position during the simulation is often used to assess the stability of the binding pose. frontiersin.orgnih.gov

Table 2: Key Parameters from MD Simulations of Diazepane Derivatives

Parameter Description Typical Findings Reference
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. A stable, low RMSD value suggests the ligand remains in its binding pocket. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. Persistent hydrogen bonds indicate key interactions for binding affinity. nih.gov
Binding Free Energy (MM/PBSA) An end-point method to estimate the free energy of binding from simulation snapshots. Decomposes the binding energy into contributions from different force types (e.g., van der Waals, electrostatic). nih.gov

This table summarizes typical analyses performed in MD simulation studies of ligand-receptor complexes.

In Silico Approaches for Predicting Molecular Interactions

In silico is a broad term that encompasses all computer-based modeling and simulation. For this compound, in silico approaches like molecular docking are crucial for predicting how it might bind to a specific protein target. Docking algorithms place a ligand into the binding site of a receptor and score the resulting poses based on their steric and energetic complementarity.

This technique is often used as a virtual screening tool to identify potential drug candidates from large libraries. In studies involving related 1,4-diazepane structures, docking has been used to predict binding modes and affinities. researchgate.netthesciencein.org For instance, research on 1,4-diazepane-based sigma receptor ligands used docking to identify initial binding poses, which were then validated and refined using more rigorous MD simulations. nih.gov The results of these simulations can reveal specific amino acid residues that are critical for the interaction, guiding the design of more potent and selective analogs. nih.gov

WaterMap Analysis in Ligand-Binding Contexts

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. It identifies regions where water molecules are energetically unstable ("high-energy" water) and can be displaced by a ligand to gain binding affinity. Displacing these unfavorable water molecules can result in a significant entropic and enthalpic gain, leading to a more potent inhibitor. researchgate.net

While no specific WaterMap analyses have been published for this compound, this technique is highly relevant for its optimization as a ligand. If this compound were docked into a target protein, WaterMap could be used to analyze the hydration pattern of the binding site. The analysis would reveal if the butyl group or the diazepane scaffold displaces any high-energy water molecules. This information is critical for rational drug design, as modifications to the ligand could be made to better target these pockets of unstable water, thereby improving binding affinity. researchgate.net

Structure–Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a key role in elucidating these relationships. By creating and analyzing a series of related compounds, researchers can identify which chemical features are essential for activity.

For the 1,4-diazepane scaffold, computational SAR studies have been instrumental. In the development of sigma receptor ligands, a series of diazepane derivatives with different substituents were synthesized and computationally evaluated. nih.gov The study found that incorporating the bulky diazepane ring, as a "conformational expansion" of a previously studied piperidine (B6355638) ring, maintained or even improved the binding affinity for sigma receptors. nih.gov Furthermore, the nature of other substituents on the diazepane core was found to modulate the affinity and selectivity for different receptor subtypes (σ1 vs. σ2). nih.gov These computational insights, combined with experimental binding data, allow for the construction of a robust SAR model that can guide the design of future compounds with improved properties. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1,4-bis(methane sulfonyloxy)butane
1,4-diazepane-7-one

Chemical Reactivity and Transformation Pathways of 1 Butyl 1,4 Diazepane Scaffolds

Nucleophilic Reactivity of Nitrogen Atoms in 1,4-Diazepanes

The two nitrogen atoms in the 1,4-diazepane ring are nucleophilic due to the presence of lone pairs of electrons. This property allows them to react with a wide range of electrophiles, leading to the formation of new N-C, N-S, and N-P bonds. These reactions are fundamental for the synthesis of diverse 1,4-diazepane derivatives.

N-Alkylation: The nitrogen atoms can be alkylated using various alkylating agents. For instance, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves the alkylation of 1,4-diazepane-6-amine (DAZA) with 2-hydroxybenzyl pendant arms through reductive amination. nih.govroyalsocietypublishing.org This process can lead to mono-, di-, or tri-alkylated products, depending on the reaction conditions. royalsocietypublishing.orgnih.gov The reaction proceeds through the condensation of an amine with a carbonyl compound, followed by reduction. royalsocietypublishing.orgnih.gov Studies have shown that additional reductive N-alkylation tends to occur at the endocyclic nitrogen atom. royalsocietypublishing.org

N-Acylation: Acylation of the nitrogen atoms is another common transformation, typically achieved using acyl chlorides or anhydrides. Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents. mdpi.com In complex molecules, the carbonyl oxygen of an acylated 1,4-diazepane group can engage in hydrogen bonding, which contributes to the binding stability of the molecule to biological targets. mdpi.com

N-Sulfonylation: The reaction of 1,4-diazepanes with sulfonyl chlorides yields sulfonamides. uni.luymilab.comchemicalregister.com For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate reacts with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in the presence of triethylamine (B128534) to form the corresponding sulfonamide. google.com This reaction is a key step in the synthesis of certain pharmacologically active compounds. google.com Similarly, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with aryl sulfonyl chlorides can be triggered by the formation of a charge-transfer complex, leading to C-N bond cleavage and the synthesis of N-ethylated piperazine (B1678402) sulfonamides. nih.gov This highlights a potential reactivity pathway for related cyclic diamines like diazepanes. nih.gov

Table 1: Nucleophilic Reactions at Nitrogen Atoms of 1,4-Diazepane Scaffolds

Reaction Type Reagent Example Product Type Reference
N-Alkylation 4-alkoxy-2-hydroxybenzaldehydes / NaBH₄ N-alkylated diazepane royalsocietypublishing.orgnih.gov
N-Acylation Acyl chlorides, Acyl-1,4-dihydropyridines N-acylated diazepane mdpi.commdpi.com
N-Sulfonylation 4-fluoroisoquinoline-5-sulfonyl chloride N-sulfonylated diazepane google.com

Electrophilic Substitution Reactions on Diazepane Ring Carbons

Electrophilic substitution directly on the saturated carbon atoms of the 1-butyl-1,4-diazepane ring is generally difficult due to the lack of electron density and the sp³ hybridization of the carbons. Such reactions on simple alkanes typically require harsh conditions involving radical intermediates.

However, in unsaturated 2,3-dihydro-1,4-diazepine systems, which possess quasi-aromatic character, electrophilic substitution is possible. rsc.org Theoretical calculations and experimental results on 2,3-dihydro-1,4-diazepines show that position 6 is significantly more reactive towards electrophiles like bromine than positions 5 and 7. rsc.org The rate of bromination at position 6 of 5-methyl-7-phenyl-2,3-dihydro-1,4-diazepine in dilute aqueous acid is rapid, demonstrating the enhanced reactivity of this carbon atom within the conjugated system. rsc.org For the fully saturated this compound, such reactivity is not expected unless the ring is activated in some manner.

Theoretical studies using Density Functional Theory (DFT) can predict the reactivity of different atoms within the diazepine (B8756704) ring system by calculating local reactivity descriptors and Fukui functions, which help identify sites susceptible to electrophilic or nucleophilic attack. ijpcbs.com

Ring-Opening and Ring-Contraction/Expansion Reactions of 1,4-Diazepanes

The seven-membered diazepane ring can undergo various structural rearrangements, including ring-opening, contraction, and expansion, often driven by the release of ring strain or through specific reaction pathways involving intermediates.

Ring-Opening Reactions: Ring-opening reactions have been observed in fused 1,4-diazepane systems. For example, azetidine-fused 1,4-benzodiazepine (B1214927) derivatives can undergo selective opening of the strained four-membered azetidine (B1206935) ring. nih.govmdpi.com This reaction can be facilitated by converting the azetidine nitrogen into a quaternary ammonium (B1175870) salt, which then allows for nucleophilic attack by reagents like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa), yielding diverse functionalized 1,4-benzodiazepine derivatives. nih.govmdpi.com Acylation of the azetidine nitrogen can also enhance its reactivity towards ring-opening. nih.govmdpi.com

Ring-Contraction Reactions: Ring contraction provides a pathway to smaller, often five- or six-membered, heterocyclic systems. The rearrangement of certain tetrazolopyridines, which proceeds through transient 1,3-diazepine intermediates, can lead to the formation of 3-cyanopyrroles. nih.gov This type of transformation highlights that diazepine rings can serve as intermediates in the synthesis of other heterocyclic structures via ring contraction. nih.gov Another example involves the ring contraction of 2,5-dihydrobenzo[f] ijpcbs.comnih.govnih.govthiadiazepine 1,1-dioxides to access 4H-benzo[b] rsc.orgnih.govthiazine 1,1-dioxides. imtm.cz

Ring-Expansion Reactions: Conversely, ring expansion reactions are valuable for synthesizing medium-sized rings (8-11 members), which are often challenging to prepare by direct cyclization. nih.gov While specific examples starting from this compound are not prominent, general strategies like the radical-mediated ring expansion of alkenyl cyclic α-hydroxyketones can produce 9- to 11-membered rings. nih.gov Another approach involves the hydrolytic imidazoline (B1206853) ring expansion (HIRE), where an imidazolinium salt intermediate undergoes nucleophilic attack by water, leading to an expanded ring system. nih.gov

Table 2: Ring Transformation Reactions of Diazepane and Related Scaffolds

Transformation Starting Scaffold Example Key Conditions/Reagents Product Scaffold Reference
Ring-Opening Azetidine-fused 1,4-benzodiazepine Methyl triflate, then NaN₃/KCN Functionalized 1,4-benzodiazepine nih.govmdpi.com
Ring-Contraction 1,3-Diazepine (transient) Photolysis 3-Cyanopyrrole nih.gov
Ring-Expansion Benzo-fused N-heterocycles Smiles rearrangement Medium-sized rings nih.gov

Catalytic Transformations Involving 1,4-Diazepane Derivatives

Catalysis plays a crucial role both in the synthesis of the 1,4-diazepane ring and in transformations involving its derivatives.

Synthesis via Catalysis: Efficient procedures for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives have been developed using Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov These catalysts, possessing strong Brønsted acidity, facilitate the condensation reaction between ketimine intermediates and aldehydes, leading to high yields of the desired diazepine products. nih.gov Rhodium or copper catalysis has been employed in the (6 + 1) annulation of diazooxindoles with hexahydropyrimidines, providing an efficient route to construct 1,4-diazepane-spirooxindole frameworks. researchgate.net Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is another modern strategy to build the 1,4-benzodiazepine framework. mdpi.com

Diazepane Derivatives in Catalysis: While the diazepane ring itself is not typically the catalytic center, derivatives of 1,4-diazepane are incorporated into larger molecular structures that have catalytic or medicinal functions. For example, certain 1,4-diazepane derivatives are key intermediates in the synthesis of inhibitors for enzymes like PRMT5, where the diazepane moiety plays a structural role in binding to the target protein. mdpi.com

Functional Group Interconversions on the Butyl Moiety and Diazepane Ring

Functional group interconversions allow for the modification of substituents on both the N-butyl group and the diazepane ring, enabling the fine-tuning of the molecule's properties.

On the Diazepane Ring: The most common functional group interconversions on the diazepane ring involve the nitrogen atoms, as detailed in Section 5.1 (alkylation, acylation, sulfonylation). Another important reaction is the removal of protecting groups. For instance, a nosyl (2-nitrobenzenesulfonyl) group can be removed from a nitrogen atom using thiophenol and potassium carbonate. google.com Similarly, a tert-butoxycarbonyl (Boc) protecting group can be cleaved using trifluoroacetic acid. google.com

On Substituents: Functional groups on substituents attached to the diazepane ring can be readily modified. A study on the reaction of DABCO (a related bicyclic diamine) with sulfonyl chlorides produced a 1-(2-chloroethyl)-4-arylsulfonylpiperazine. nih.gov The 2-chloroethyl group on this product could be further manipulated through substitution reactions with various nucleophiles, demonstrating how a side chain can be altered to introduce diverse functionalities. nih.gov While the butyl group on this compound is a simple alkyl chain and generally unreactive, if it were to bear functional groups (e.g., a terminal halide or hydroxyl group), a wide range of standard organic transformations could be applied to modify it.

Advanced Applications of 1 Butyl 1,4 Diazepane and 1,4 Diazepane Scaffolds in Chemical Science

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The presence of two nitrogen atoms endows the 1,4-diazepane scaffold with excellent chelating properties, making it a valuable component in the design of ligands for transition metal complexes. N-alkylation, including the introduction of a butyl group, can further tune the ligand's properties for specific catalytic applications.

Polydentate Ligands for Metal Ion Complexation

The 1,4-diazepane framework is a key constituent in the synthesis of polydentate ligands capable of forming stable complexes with a variety of metal ions. These ligands are of significant interest in fields ranging from bioinorganic chemistry to medical imaging.

A notable example involves the use of 1,4-diazepane-6-amine (DAZA) as a core for creating hexadentate chelators. Through a one-pot synthesis, DAZA can be alkylated with three 2-hydroxybenzyl pendant arms to yield N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds nih.gov. These ligands, featuring three nitrogen atoms from the diazepane core and three phenolate oxygen donors, are particularly effective at coordinating with radiometals like Gallium-68 (⁶⁸Ga) nih.gov. The synthesis allows for the introduction of various alkoxy substituents on the benzyl rings, enabling the fine-tuning of the chelator's properties for potential applications as radiotracers in nuclear medicine nih.gov. The general synthetic approach involves a carbonyl-amine condensation followed by reductive amination, which can be controlled to favor the desired tri-alkylated product nih.gov.

Ligand CorePendant ArmsResulting Ligand TypeTarget Metal Ion (Example)Potential Application
1,4-Diazepane-6-amine (DAZA)2-HydroxybenzylHexadentateGallium-68 (⁶⁸Ga)Radiotracers for medical imaging

Catalytic Activity of Metal Complexes with Diazepane Ligands

Metal complexes incorporating 1,4-diazepane-based ligands have demonstrated significant catalytic activity in a range of organic transformations. The steric and electronic environment provided by the diazepane scaffold, which can be modified by N-substituents like a butyl group, plays a crucial role in the efficacy and selectivity of the catalyst.

Palladium-catalyzed reactions, in particular, have benefited from ligands derived from N-heterocyclic scaffolds. For instance, in the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, the nature of the N-substituent is critical for achieving high enantioselectivity. While this study focused on N-Boc and N-p-anisoyl protecting groups, it highlights the principle that N-alkylation can significantly influence the outcome of catalytic processes nih.gov. The development of chiral ligands based on the 1,4-diazepane framework is an active area of research, with the potential to create highly efficient catalysts for asymmetric synthesis chemistryviews.org.

The catalytic cycle of such reactions often involves key steps like oxidative addition and reductive elimination at the metal center, and the ligand's structure directly impacts the kinetics and stereochemistry of these steps researchgate.net. The flexibility of the seven-membered diazepane ring allows for the adoption of various conformations, which can be exploited in the design of catalysts for specific transformations.

Role as Structural Motifs in Complex Chemical Architectures

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry and a valuable building block for the construction of more complex molecular architectures. Its conformational flexibility and the presence of two nitrogen atoms for further functionalization make it an attractive starting point for the synthesis of diverse chemical entities.

Building Blocks for Advanced Organic Synthesis

The 1,4-diazepane moiety is frequently incorporated into synthetic strategies aimed at producing novel heterocyclic compounds with potential biological activity. N-alkylation of the diazepane ring is a common method to introduce diversity and modulate the physicochemical properties of the final products nih.govresearchgate.net.

One powerful synthetic method that utilizes the 1,4-diazepane scaffold is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the enantioselective synthesis of gem-disubstituted diazepanones, which are valuable chiral building blocks for drug discovery nih.govproquest.com. For example, this methodology has been applied to the synthesis of an analogue of the anti-insomnia drug suvorexant, demonstrating its utility in accessing stereochemically complex pharmaceutical agents nih.gov. The reaction tolerates a wide range of functional groups, making it a versatile tool for creating libraries of complex molecules based on the diazepane core nih.gov.

Reaction TypeSubstrateCatalyst/Ligand SystemProductSignificance
Decarboxylative Asymmetric Allylic Alkylation1,4-Diazepan-5-onePalladium / (S)-(CF₃)₃-t-BuPHOXgem-Disubstituted diazepanonesEnantioselective synthesis of chiral building blocks for pharmaceuticals

Dipeptidomimetic Scaffolds and Topologies

The 1,4-diazepane ring system can be engineered to mimic the structure of dipeptides, making it a valuable scaffold in the design of peptidomimetics. These compounds are designed to replicate the biological activity of peptides but with improved stability and bioavailability.

Specifically, trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings (DAPs) have been synthesized as conformationally constrained dipeptidomimetic scaffolds. These structures can be elaborated by substituting functional groups on the secondary amine and carboxyl positions, allowing for the creation of diverse molecular topologies with potential biological relevance. The synthetic routes to these scaffolds are flexible, enabling the introduction of different chiralities and side chains, which is crucial for mimicking the diversity of natural peptides.

Development of Chemical Probes and Tools in Research

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The 1,4-diazepane scaffold, with its tunable properties, is a promising framework for the development of such research tools.

N-alkylated 1,4-diazepane derivatives have been investigated as potential inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. A study on a library of (1,4-diazepan-1-yl)(phenyl)methanone derivatives, including N-alkylated variants, explored their ability to inhibit the aggregation of Aβ40 and Aβ42 isoforms. While N-alkylation in this specific study led to reduced inhibitory activity against Aβ42, it improved the inhibition of Aβ40 aggregation, with one derivative identified as a dual-targeting agent. These findings suggest that the 1,4-diazepane scaffold can be systematically modified to develop chemical probes for studying the mechanisms of neurodegenerative diseases.

Furthermore, the principles of fluorescent probe design, which often involve a fluorophore linked to a recognition moiety, can be applied to the 1,4-diazepane scaffold nih.govrsc.orgresearchgate.net. By attaching a fluorophore to a 1,4-diazepane derivative designed to bind a specific biological target, it is possible to create fluorescent probes for bioimaging applications. The diazepane moiety can be functionalized to interact with the target of interest, and this binding event can be designed to trigger a change in the fluorescence signal, for example, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) researchgate.net.

Probe TypeScaffoldTargetApplication
Aggregation InhibitorN-alkylated (1,4-diazepan-1-yl)(phenyl)methanoneAmyloid-beta (Aβ)Studying Alzheimer's disease pathology
Potential Fluorescent ProbeFunctionalized 1,4-diazepane linked to a fluorophoreSpecific biomolecules (e.g., proteins, ions)Bioimaging and sensing

Material Science Applications (General Structural Contributions)

While specific material science applications for 1-Butyl-1,4-diazepane are not extensively documented in current literature, the inherent structural and chemical characteristics of the broader 1,4-diazepane scaffold provide a strong basis for its potential utility in the design and synthesis of advanced materials. The unique seven-membered ring containing two nitrogen atoms imparts specific conformational and electronic properties that can be harnessed to create materials with tailored functionalities. The contributions of this scaffold to material science can be understood through its conformational flexibility, its role as a versatile synthetic building block, and its capacity for coordination with metal ions.

The 1,4-diazepane ring is not planar and can adopt several low-energy conformations. This conformational flexibility is a key determinant of the three-dimensional structure and, consequently, the properties of materials incorporating this moiety. The most common conformations are boat, chair, and twist-chair forms. The specific conformation adopted can be influenced by the nature and position of substituents on the ring, as well as by the fusion of the diazepine (B8756704) ring to other cyclic systems, as is common in benzodiazepines. researchgate.netchemisgroup.us

For instance, in fused systems like benzodiazepines, the diazepine ring often assumes a pseudo-symmetrical boat conformation. researchgate.net However, in unfused 1,4-diazepane derivatives, a chair conformation is also frequently observed. nih.gov The presence of a substituent, such as the butyl group in this compound, can influence the conformational equilibrium and the orientation of the substituent (axial vs. equatorial), which in turn affects intermolecular packing and the macroscopic properties of the material. nih.gov

Table 1: Conformational Properties of the 1,4-Diazepane Ring

ConformationDescriptionInfluencing FactorsPotential Impact on Material Properties
Boat A flexible conformation where two atoms are out of the plane of the other five.Ring fusion (e.g., in benzodiazepines), steric interactions. researchgate.netCan lead to specific spatial arrangements of functional groups, influencing molecular recognition and self-assembly.
Chair A more rigid conformation, often with substituents in equatorial or axial positions.Substituents on the ring, intermolecular hydrogen bonding. nih.govAffects crystal packing and density. The orientation of substituents can control intermolecular interactions.
Twist-Chair An intermediate conformation between the chair and boat forms.Can be adopted to minimize steric strain from bulky substituents.Provides a balance between rigidity and flexibility, which can be useful in the design of responsive materials.

The synthetic accessibility of the 1,4-diazepane scaffold makes it a valuable building block for the construction of more complex molecular architectures. A variety of synthetic methods have been developed for the preparation of 1,4-diazepines and their derivatives, often involving condensation reactions between diamines and carbonyl compounds or other bifunctional reagents. nih.govnih.gov This synthetic versatility allows for the systematic modification of the scaffold with different functional groups, enabling the fine-tuning of its electronic and steric properties.

In the context of material science, the 1,4-diazepane unit can be incorporated into polymeric structures. The two nitrogen atoms provide reactive sites for polymerization reactions. For example, they can act as nucleophiles in step-growth polymerization to form polyamides or polyureas containing the diazepine ring in the polymer backbone. The inclusion of the flexible yet conformationally defined diazepine ring can impact the polymer's thermal properties, solubility, and mechanical strength.

The nitrogen atoms of the 1,4-diazepane ring are also capable of coordinating with metal ions, making the scaffold a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The seven-membered ring can provide a unique coordination geometry compared to more common five- or six-membered heterocyclic ligands. The butyl group in this compound could sterically influence the coordination environment around the metal center, potentially leading to the formation of porous materials with specific catalytic or gas sorption properties.

The ability of the diazepine nitrogen atoms to act as both hydrogen bond donors and acceptors also contributes to the formation of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks, which is a cornerstone of crystal engineering and the design of functional organic materials.

Table 2: Potential Contributions of the 1,4-Diazepane Scaffold in Material Design

FeatureDescriptionPotential Material Application
Conformational Flexibility Ability to adopt various ring conformations (boat, chair, etc.). researchgate.netnih.govDesign of polymers with specific chain folding, creation of molecular switches.
Synthetic Accessibility Can be readily synthesized and functionalized. nih.govnih.govIncorporation into a wide range of polymeric and supramolecular structures.
Coordination Sites Two nitrogen atoms capable of binding to metal ions. mdpi.commdpi.comDevelopment of coordination polymers and MOFs for catalysis, sensing, and gas storage.
Hydrogen Bonding Capability Nitrogen atoms can act as hydrogen bond donors and acceptors.Control of crystal packing and formation of self-assembled materials.
Influence of Substituents N-alkylation (e.g., with a butyl group) modifies steric and electronic properties.Tuning of solubility, thermal stability, and intermolecular interactions in materials.

Q & A

What synthetic strategies are recommended for preparing 1-butyl-1,4-diazepane derivatives with high stereochemical purity?

Answer:
The synthesis of this compound derivatives often involves protection-deprotection strategies to control reactivity. For example, tert-butyloxycarbonyl (Boc) groups are widely used to protect the nitrogen atoms in diazepane rings, enabling selective functionalization at other positions . A common approach includes:

Ring formation : Cyclization of linear precursors (e.g., diamines or amino alcohols) using coupling agents like EDCI or HATU.

Protection : Boc protection of the secondary amine to prevent undesired side reactions during alkylation or acylation steps.

Functionalization : Introduction of the butyl group via nucleophilic substitution or alkylation under anhydrous conditions.

Deprotection : Acidic cleavage (e.g., TFA or HCl) to remove the Boc group, yielding the final product.
Validation : Confirmation of stereochemical purity requires chiral HPLC or X-ray crystallography (e.g., fractional atomic coordinates in Acta Crystallographica reports) .

How can structural discrepancies in this compound derivatives be resolved using crystallographic and spectroscopic data?

Answer:
Discrepancies in bond lengths, angles, or conformations between computational models and experimental data can arise due to dynamic ring puckering in diazepanes. To resolve these:

  • X-ray crystallography : Analyze fractional atomic coordinates and isotropic displacement parameters to determine the dominant conformation in the solid state .
  • NMR spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR chemical shifts with DFT-calculated values to identify equilibrium conformers in solution.
  • Dynamic simulations : Perform molecular dynamics (MD) studies to model ring flexibility and validate against crystallographic data .

What methodologies are effective for evaluating the efflux pump inhibition activity of this compound derivatives in bacterial models?

Answer:

Minimum Inhibitory Concentration (MIC) assays : Measure the reduction in MIC of antibiotics (e.g., ciprofloxacin) in Escherichia coli strains overexpressing resistance-nodulation-division (RND) pumps when co-administered with this compound derivatives .

Ethidium bromide accumulation assays : Quantify intracellular ethidium bromide fluorescence to assess efflux inhibition.

Mechanistic studies : Use molecular docking to evaluate interactions with pump components (e.g., AcrB protein) and compare with reference inhibitors like phenylalanine-arginine β-naphthylamide (PAβN).

How can chromatographic methods be optimized for quantifying this compound in complex biological matrices?

Answer:

  • HPLC conditions : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) containing 1-octanesulfonate as an ion-pairing agent to improve retention and resolution .
  • Mass spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive ion mode, monitoring m/z values corresponding to the protonated molecular ion ([M+H]+^+).
  • Validation : Assess linearity (R2^2 > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (>90%) using spiked plasma or tissue homogenates .

What computational approaches are suitable for studying the stability of this compound in ionic liquids or aqueous environments?

Answer:

  • Molecular dynamics (MD) simulations : Model interactions between this compound and solvents (e.g., water or 1-butyl-1,1,1-trimethyl ammonium methane sulfonate) to calculate solvation free energy and diffusion coefficients .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict thermodynamic stability and reaction pathways for degradation.
  • Validation : Compare simulated radial distribution functions (RDFs) with experimental neutron scattering data.

How should researchers address conflicting toxicity data for this compound across different experimental models?

Answer:

  • Tiered testing : Conduct acute toxicity (OECD 423) and repeated-dose studies (OECD 408) in rodents to reconcile discrepancies between in vitro (e.g., cell viability assays) and in vivo data.
  • Mechanistic toxicology : Assess mitochondrial membrane potential disruption and ROS generation in HepG2 cells to identify organ-specific toxicity pathways .
  • Dose-response modeling : Use benchmark dose (BMD) software to extrapolate safe exposure levels for human-relevant scenarios.

What structural modifications enhance the chelation properties of this compound for radiopharmaceutical applications?

Answer:

  • Functional group addition : Introduce carboxylate or hydroxamate groups to improve metal-binding affinity (e.g., AAZTA derivatives for 68^{68}Ga chelation) .
  • Rigidification : Incorporate aromatic substituents to reduce conformational flexibility and enhance thermodynamic stability of metal complexes.
  • Validation : Measure radiolabeling efficiency (>95%) under mild conditions (pH 5.5, 25°C) and stability in human serum over 24 hours.

How can researchers design experiments to investigate structure-activity relationships (SAR) in this compound derivatives?

Answer:

Scaffold diversification : Synthesize analogs with varying substituents (e.g., alkyl chains, halogens) at the N1 and N4 positions.

Biological assays : Test analogs against target systems (e.g., bacterial efflux pumps, neurotransmitter receptors) to correlate substituent effects with activity .

Multivariate analysis : Use QSAR models (e.g., CoMFA or Random Forest) to identify critical descriptors (e.g., logP, polar surface area) driving activity.

What techniques are recommended for analyzing polymorphic forms of this compound derivatives?

Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect melting point variations and phase transitions.
  • Raman spectroscopy : Differentiate polymorphs based on vibrational mode shifts in the 100–400 cm1^{-1} region.

How should researchers handle contradictory data in the biological activity of this compound analogs?

Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., MIC values, IC50_{50}) to assess heterogeneity using I2^2 statistics.
  • Experimental replication : Standardize protocols (e.g., bacterial strain selection, culture conditions) to minimize variability .
  • Mechanistic follow-up : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knockout of efflux pump genes in E. coli).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.